5-Cyclopropyl-1,2,4-thiadiazol-3-amine
CAS No.: 1342142-02-2
Cat. No.: VC2839556
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342142-02-2 |
---|---|
Molecular Formula | C5H7N3S |
Molecular Weight | 141.2 g/mol |
IUPAC Name | 5-cyclopropyl-1,2,4-thiadiazol-3-amine |
Standard InChI | InChI=1S/C5H7N3S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) |
Standard InChI Key | RTIQQISXSFOOIK-UHFFFAOYSA-N |
SMILES | C1CC1C2=NC(=NS2)N |
Canonical SMILES | C1CC1C2=NC(=NS2)N |
Introduction
Chemical Structure and Properties
Molecular Information
5-Cyclopropyl-1,2,4-thiadiazol-3-amine is characterized by specific molecular parameters that define its chemical identity and properties. These fundamental chemical identifiers are crucial for researchers working with this compound.
Property | Value |
---|---|
CAS Number | 1342142-02-2 |
Molecular Formula | C5H7N3S |
Molecular Weight | 141.2 g/mol |
SMILES | C1CC1C2=NC(=NS2)N |
InChI | InChI=1S/C5H7N3S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) |
InChIKey | RTIQQISXSFOOIK-UHFFFAOYSA-N |
European Community (EC) Number | 871-004-5 |
The chemical structure consists of a 1,2,4-thiadiazole ring with a cyclopropyl substituent at position 5 and an amino group at position 3. This arrangement creates a molecule with specific electronic and steric properties that influence its biological interactions and reactivity patterns.
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 142.04335 | 129.1 |
[M+Na]+ | 164.02529 | 141.2 |
[M+NH4]+ | 159.06989 | 138.5 |
[M+K]+ | 179.99923 | 137.0 |
[M-H]- | 140.02879 | 138.4 |
[M+Na-2H]- | 162.01074 | 137.5 |
[M]+ | 141.03552 | 134.8 |
[M]- | 141.03662 | 134.8 |
The relatively low molecular weight (141.2 g/mol) suggests potential for good bioavailability, an important consideration for drug development. The heterocyclic structure containing nitrogen and sulfur atoms provides potential hydrogen bonding sites, which can be crucial for interactions with biological targets .
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-Cyclopropyl-1,2,4-thiadiazol-3-amine typically involves the reaction of appropriate cyclopropyl-containing precursors with hydrazine derivatives and carbon disulfide. This synthetic route allows for the efficient construction of the thiadiazole ring with the desired substituents.
The general approach follows these key steps:
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Preparation of cyclopropyl-containing starting materials
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Reaction with hydrazine derivatives to form intermediate structures
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Incorporation of carbon disulfide for ring formation
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Cyclization to form the thiadiazole ring
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Purification to obtain the final product
This method enables the synthesis of 5-Cyclopropyl-1,2,4-thiadiazol-3-amine with good yields and purity suitable for research applications.
Recent Advances in Synthesis
Research on related thiadiazole compounds has led to improvements in synthetic methodologies that might be applicable to 5-Cyclopropyl-1,2,4-thiadiazol-3-amine. For instance, studies on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have demonstrated the importance of core structure optimization in developing compounds with improved pharmacokinetic properties .
These advances focus on:
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Increasing reaction efficiency
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Reducing unwanted side products
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Enabling scalable synthesis for larger-scale production
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Developing environmentally friendly synthetic routes
Such improvements in synthetic methodologies enhance the accessibility of 5-Cyclopropyl-1,2,4-thiadiazol-3-amine for research and potential pharmaceutical applications .
Biological Activities and Applications
Enzyme Inhibition Properties
Research indicates that thiadiazole derivatives, including 5-Cyclopropyl-1,2,4-thiadiazol-3-amine, can act as inhibitors against various biological targets. These compounds have shown potential in inhibiting enzymes linked to cancer cell proliferation or bacterial growth, making them interesting candidates for drug development.
The substituents on the thiadiazole ring significantly influence the ability of these compounds to act as inhibitors against specific targets. For 5-Cyclopropyl-1,2,4-thiadiazol-3-amine, the cyclopropyl group at position 5 and the amino group at position 3 likely contribute to its specific binding interactions with target enzymes.
Studies on related 1,2,4-thiadiazole compounds have demonstrated their potential as enzyme inhibitors, providing a framework for understanding the possible biological activities of 5-Cyclopropyl-1,2,4-thiadiazol-3-amine. The specific targets and mechanisms of inhibition represent areas for further investigation .
Structure-Activity Relationships
The biological activity of 5-Cyclopropyl-1,2,4-thiadiazol-3-amine is influenced by its structural features. Studies on related thiadiazole compounds have provided insights into structure-activity relationships that may be relevant:
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The cyclopropyl group contributes to specific binding interactions and may influence lipophilicity
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The amino group at position 3 provides hydrogen bonding capabilities that can be crucial for target recognition
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The 1,2,4-thiadiazole core offers a unique electronic distribution that affects binding to biological targets
These structure-activity relationships guide the rational design of derivatives with optimized properties for specific applications .
Current Research Status
Comparative Analysis
Studies comparing different heterocyclic cores have highlighted advantages of the 1,2,4-thiadiazole structure. Research has shown that compounds with the 1,2,4-thiadiazole core demonstrated improved pharmacokinetics compared to compounds with other heterocyclic systems .
In one comparative study, a 1,2,4-thiadiazole analog showed significant efficacy despite being less potent than the initial compound, reducing adult worm burden by 50% in an in vivo model . This suggests that the 1,2,4-thiadiazole core provides favorable drug-like properties that could be beneficial for 5-Cyclopropyl-1,2,4-thiadiazol-3-amine in pharmaceutical applications.
Future Research Directions
Areas for Further Investigation
Several promising research directions for 5-Cyclopropyl-1,2,4-thiadiazol-3-amine include:
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Comprehensive evaluation of its biological activity profile against specific targets
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Structure optimization to enhance potency or selectivity
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Investigation of its potential as a scaffold for developing more complex drug candidates
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Detailed mechanistic studies to understand its mode of action at the molecular level
The cyclopropyl group offers opportunities for structural modification and optimization, which could lead to the development of derivatives with enhanced properties.
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